Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a primary amine featuring a unique structural motif: a quaternary carbon atom bonded to a cyclopropyl ring, two methyl groups, and an aminomethyl group. This combination of a sterically hindered, rigid cyclopropyl group and a neopentyl-like framework makes it a compelling building block for medicinal chemistry and drug discovery. The cyclopropyl moiety is a well-regarded bioisostere for gem-dimethyl or isopropyl groups, often introduced to modulate metabolic stability, binding affinity, and physicochemical properties.[1][2] This guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, detailed spectroscopic characterization, and potential applications of this compound.
Section 1: Molecular Structure and Physicochemical Properties
The hydrochloride salt of 2-Cyclopropyl-2-methylpropan-1-amine is a water-soluble, crystalline solid, typical of small molecule amine hydrochlorides.[3] The presence of the primary ammonium group makes it amenable to aqueous formulations and straightforward handling in a laboratory setting.
Chemical Structure
The core of the molecule is a propane backbone. The C2 carbon is quaternary, substituted with a cyclopropyl ring and two methyl groups. The C1 carbon bears the primary amine, which exists as an ammonium chloride salt.
graph "Chemical_Structure" {
layout=neato;
node [shape=none, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];
// Nodes for atoms
C1 [label="C", pos="0,0!"];
C2 [label="C", pos="1.5,0!"];
C3 [label="CH₃", pos="2.5,1.2!"];
C4 [label="CH₃", pos="2.5,-1.2!"];
N1 [label="NH₃⁺Cl⁻", pos="-1.5,0!"];
CP1 [label="C", pos="1.5,2!"];
CP2 [label="CH₂", pos="0.5,3!"];
CP3 [label="CH₂", pos="2.5,3!"];
// Edges for bonds
C1 -- N1 [label=""];
C1 -- C2 [label=""];
C2 -- C3 [label=""];
C2 -- C4 [label=""];
C2 -- CP1 [label=""];
CP1 -- CP2 [label=""];
CP2 -- CP3 [label=""];
CP3 -- CP1 [label=""];
}
Figure 1: Chemical structure of 2-Cyclopropyl-2-methylpropan-1-amine HCl.
Physicochemical Properties Summary
While specific experimental data for this compound is scarce, its properties can be reliably predicted based on its structure and comparison to analogous compounds.
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₇H₁₆N · HCl | Based on atom count. |
| Molecular Weight | 149.67 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small molecule amine hydrochlorides. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol).[3] | The ionic nature of the hydrochloride salt enhances solubility in polar solvents. |
| pKa | ~10-11 (for the conjugate acid, R-NH₃⁺) | Typical range for primary alkylammonium ions. |
Section 2: Synthesis and Manufacturing
A robust and scalable synthesis is critical for the utilization of any novel building block. A plausible and efficient route to 2-Cyclopropyl-2-methylpropan-1-amine HCl starts from the commercially available 2-cyclopropyl-2-methylpropanoic acid.[4][5] The key transformation is the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom, which can be effectively achieved via the Curtius or Hofmann rearrangement.
Proposed Synthetic Pathway
The Curtius rearrangement offers a reliable method for this conversion, proceeding through an acyl azide and an isocyanate intermediate.[6][7]
digraph "Synthetic_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes
start [label="2-Cyclopropyl-2-methylpropanoic Acid"];
intermediate1 [label="Acyl Chloride"];
intermediate2 [label="Acyl Azide"];
intermediate3 [label="Isocyanate"];
intermediate4 [label="Carbamic Acid (unstable)"];
product_freebase [label="2-Cyclopropyl-2-methylpropan-1-amine"];
final_product [label="2-Cyclopropyl-2-methylpropan-1-amine HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
start -> intermediate1 [label="(COCl)₂ or SOCl₂"];
intermediate1 -> intermediate2 [label="NaN₃"];
intermediate2 -> intermediate3 [label="Heat (Δ), Toluene\n(Curtius Rearrangement)"];
intermediate3 -> intermediate4 [label="H₂O, H⁺"];
intermediate4 -> product_freebase [label="-CO₂"];
product_freebase -> final_product [label="HCl in Ether or IPA"];
}
Figure 2: Proposed synthetic pathway via Curtius rearrangement.
Detailed Experimental Protocol (Prophetic)
This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage would confirm the viability of the subsequent step.
Step 1: Synthesis of 2-Cyclopropyl-2-methylpropanoyl chloride
-
To a stirred solution of 2-cyclopropyl-2-methylpropanoic acid (1.0 eq)[5] in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (HCl and CO).
-
The reaction is considered complete when gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Causality: Oxalyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides under mild conditions. The DMF catalyst facilitates the reaction by forming a Vilsmeier intermediate.
Step 2: Synthesis of 2-Cyclopropyl-2-methylpropanoyl azide
-
Dissolve the crude acyl chloride from Step 1 in anhydrous acetone or THF.
-
Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in a minimal amount of water dropwise, ensuring the temperature remains below 10 °C.
-
Stir the mixture vigorously for 1-2 hours at 0 °C.
-
Monitor the reaction by IR spectroscopy, looking for the disappearance of the acyl chloride carbonyl stretch (~1790 cm⁻¹) and the appearance of the characteristic strong acyl azide stretch (~2140 cm⁻¹).
-
Once complete, dilute the reaction with cold water and extract the product with a non-polar solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acyl azide. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction.
Trustworthiness: The distinct IR absorbance of the azide group provides a clear and reliable method for monitoring reaction progress and confirming product formation before proceeding.
Step 3: Curtius Rearrangement and Hydrolysis to 2-Cyclopropyl-2-methylpropan-1-amine
-
Dissolve the acyl azide from Step 2 in anhydrous toluene.
-
Heat the solution to reflux (around 80-100 °C) until nitrogen gas evolution ceases. The rearrangement is typically complete within 1-3 hours.[8] This step forms the isocyanate intermediate.
-
Cool the reaction mixture and slowly add aqueous hydrochloric acid (e.g., 3M HCl).
-
Heat the biphasic mixture to reflux for 2-4 hours to hydrolyze the isocyanate. The hydrolysis proceeds through an unstable carbamic acid, which decarboxylates to the primary amine.[9]
-
After cooling, separate the aqueous layer. Wash the organic layer with more aqueous HCl.
-
Basify the combined aqueous layers with a strong base (e.g., 50% NaOH) to a pH > 12, and extract the free amine product with a suitable solvent like DCM or ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate and filter.
Expertise: Toluene is an excellent solvent for the Curtius rearrangement as its boiling point is sufficient to induce the rearrangement without being excessively high. The subsequent acid hydrolysis is a standard method to convert the isocyanate to the amine.
Step 4: Formation of the Hydrochloride Salt
-
To the solution of the free amine from Step 3, add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum to yield 2-Cyclopropyl-2-methylpropan-1-amine HCl as a crystalline solid.
Section 3: Analytical and Spectroscopic Characterization (Predicted)
A comprehensive analysis using modern spectroscopic techniques is essential for confirming the structure and purity of the final compound. The following data are predicted based on established principles and analysis of structurally similar molecules.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~8.2 (broad s, 3H) | -NH₃⁺ | ~45-50 | -C H₂-NH₃⁺ |
| ~3.0 (s, 2H) | -C H₂-NH₃⁺ | ~35-40 | Quaternary C |
| ~1.1 (s, 6H) | -C(CH₃)₂ | ~20-25 | -C(C H₃)₂ |
| ~0.8-1.0 (m, 1H) | Cyclopropyl -CH | ~10-15 | Cyclopropyl -C H |
| ~0.3-0.5 (m, 4H) | Cyclopropyl -CH₂ | ~3-8 | Cyclopropyl -C H₂ |
Rationale for Predictions:
-
¹H NMR :
-
The -NH₃⁺ protons are expected to be broad due to quadrupole broadening from the nitrogen atom and exchange with any residual water. Their chemical shift is highly dependent on concentration and solvent.
-
The -CH₂- protons adjacent to the ammonium group are deshielded and appear as a singlet since there are no adjacent protons for coupling.
-
The two -CH₃ groups are equivalent and appear as a sharp singlet.
-
The cyclopropyl protons will show complex multiplets in the upfield region (0.3-1.0 ppm), characteristic of this strained ring system.[12]
-
¹³C NMR :
-
The -CH₂- carbon attached to the nitrogen is deshielded and will appear around 45-50 ppm.
-
The quaternary carbon is expected in the 35-40 ppm range.
-
The equivalent methyl carbons will give a single signal around 20-25 ppm.
-
The cyclopropyl carbons are highly shielded due to the ring strain and will appear significantly upfield, with the CH carbon being slightly downfield from the CH₂ carbons.[13]
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will be dominated by the absorptions of the ammonium group.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3200-2800 | N-H stretch (ammonium) | Very broad, strong envelope |
| ~2960 | C-H stretch (alkyl) | Sharp peaks superimposed on the N-H envelope |
| ~1620 & ~1500 | N-H bends (asymmetric & symmetric) | Medium, sharp to broad peaks |
Rationale: The N-H stretching in primary ammonium salts gives a very broad and intense absorption band due to strong hydrogen bonding in the solid state.[14][15][16] The C-H stretching bands from the methyl and cyclopropyl groups will be visible but may be partially obscured by this broad feature.[3] The N-H bending vibrations are also characteristic of the -NH₃⁺ group.[16]
Mass Spectrometry (MS)
For the free base (C₇H₁₅N, MW = 113.20).
| m/z | Assignment | Rationale |
| 113 | [M]⁺ | Molecular ion peak (expected to be weak or absent in EI). The odd molecular weight is consistent with the Nitrogen Rule.[17] |
| 98 | [M - CH₃]⁺ | Loss of a methyl group from the quaternary center. |
| 83 | [M - CH₂NH₂]⁺ | Alpha-cleavage, loss of the aminomethyl radical. |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, formation of a stable iminium ion. This is often the base peak for primary amines.[18][19] |
Rationale: In electron ionization (EI) mass spectrometry, aliphatic amines undergo characteristic alpha-cleavage.[20][21] For 2-cyclopropyl-2-methylpropan-1-amine, cleavage of the bond between C1 and C2 is highly favorable, leading to the formation of a resonance-stabilized iminium ion at m/z 30. This fragment is often the most abundant ion (the base peak).[18]
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The structural features of 2-Cyclopropyl-2-methylpropan-1-amine HCl make it a valuable scaffold for designing novel therapeutic agents.
The Role of the Cyclopropyl Moiety
The cyclopropyl group is a "bioisostere" of a gem-dimethyl group, meaning it has a similar size and shape but different electronic and metabolic properties.[1] Its inclusion can:
-
Increase Metabolic Stability : The C-H bonds on a cyclopropyl ring are stronger than those in an aliphatic chain, making them less susceptible to oxidation by cytochrome P450 enzymes.[2]
-
Improve Potency and Selectivity : The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.[22]
-
Modulate Physicochemical Properties : The cyclopropyl group is more lipophilic than a hydroxyl group but less so than a tert-butyl group, allowing for fine-tuning of properties like solubility and permeability.
Structure-Activity Relationship (SAR) Insights
The molecule can be used as a starting point for building a library of compounds to explore structure-activity relationships.[23][24]
digraph "SAR_Logic" {
graph [splines=ortho, nodesep=0.6];
node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368", arrowhead=vee];
// Core structure
core [label="{ 2-Cyclopropyl-2-methylpropan-1-amine | { Primary Amine | Cyclopropyl Group | Quaternary Center}}"];
// Modification points
mod1 [label="Amine Modification\n(Amides, Sulfonamides, Secondary/Tertiary Amines)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
mod2 [label="Cyclopropyl Analogs\n(e.g., substitution on the ring)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
mod3 [label="Quaternary Center Analogs\n(e.g., replace methyl with ethyl)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Biological outcomes
outcome [label="Modulation of:\n- Potency\n- Selectivity\n- ADME Properties\n- Safety Profile", shape=box, style=dashed];
// Connections
core:n1 -> mod1;
core:c3 -> mod2;
core:q1 -> mod3;
{mod1, mod2, mod3} -> outcome;
}
Figure 3: Logical relationships for SAR studies.
-
Primary Amine as a Handle : The primary amine is a versatile functional group that can be readily converted into a wide range of other functionalities, such as amides, sulfonamides, or secondary and tertiary amines, allowing for the exploration of different interactions with a target protein (e.g., hydrogen bonding, ionic interactions).
-
Constrained Vector for Exploration : The rigid cyclopropyl-quaternary carbon unit provides a fixed anchor point, from which substituents can be projected into the binding pocket of a target enzyme or receptor in a well-defined manner.
This molecule is particularly relevant for targets where constraining the orientation of a key pharmacophore is beneficial, such as in the development of enzyme inhibitors or receptor antagonists.[25]
Conclusion
2-Cyclopropyl-2-methylpropan-1-amine HCl is a structurally intriguing building block with significant potential for application in medicinal chemistry. While specific data on this compound remains limited, its synthesis is feasible through established chemical transformations like the Curtius rearrangement. Its predicted spectroscopic profile is distinct and allows for unambiguous characterization. The unique combination of a cyclopropyl ring and a neopentyl core provides a valuable scaffold for the design of novel therapeutics with potentially improved metabolic stability and target affinity. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this promising molecule in their drug discovery programs.
References
- M. E. T. H. T. a. S. S. H. M. Gill, "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups," Beilstein Journal of Organic Chemistry, 2020. [URL: https://www.beilstein-journals.org/bjoc/content/16/1/2114]
- Whitman College, "GCMS Section 6.15 - Fragmentation of Amines." [URL: https://people.whitman.edu/~dondi/CH346_2011/GCMS_HTML/GCMS_Section_6.15.html]
- Problems in Chemistry, "Mass Spectrometry Part 8 - Fragmentation in Amines," YouTube, Jan 26, 2023. [URL: https://www.youtube.
- C. Brissette, C. Sandorfy, "Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1," Canadian Journal of Chemistry, 1960. [URL: https://www.researchgate.
- JoVE, "Video: Mass Spectrometry: Amine Fragmentation," Journal of Visualized Experiments, Dec 05, 2024. [URL: https://www.jove.
- Longdom Publishing, "Cyclopropylamine in Medicinal Chemistry: Synthesis and Application." [URL: https://www.longdom.
- Chemistry LibreTexts, "6.5: Amine Fragmentation," Jul 03, 2022. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/06%3A_Mass_Spectrometry/6.
- Chemistry LibreTexts, "1.6: Drug Modifications to Improve Stability," Dec 29, 2024. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_4320_5320%3A_Medicinal_Chemistry/06%3A_Drug_Metabolism_and_Related_Topics/1.
- Canadian Science Publishing, "HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1." [URL: https://cdnsciencepub.com/doi/abs/10.1139/v60-129]
- B. C. Smith, "Organic Nitrogen Compounds V: Amine Salts," Spectroscopy Online, Sep 01, 2019. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts]
- NP-MRD, "13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0187593)." [URL: https://www.np-mrd.org/spectra/main/NP0187593]
- Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Aug 29, 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_II/5.
- University of Calgary, "IR Spectroscopy Tutorial: Amines." [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch12/ir-amine.html]
- Wikipedia, "Curtius rearrangement." [URL: https://en.wikipedia.org/wiki/Curtius_rearrangement]
- OpenStax, "24.10 Spectroscopy of Amines," Organic Chemistry, Sep 20, 2023. [URL: https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines]
- Wikipedia, "Hofmann rearrangement." [URL: https://en.wikipedia.org/wiki/Hofmann_rearrangement]
- T. Cantin et al., "Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement," Synlett, 2023. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2041-9494]
- D. A. Hrovat et al., "The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study," The Journal of Organic Chemistry, Nov 07, 2008. [URL: https://pubmed.ncbi.nlm.nih.gov/18834133/]
- Alfa Chemistry, "Curtius Rearrangement." [URL: https://www.alfa-chemistry.com/reaction/curtius-rearrangement.html]
- ResearchGate, "The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study | Request PDF." [URL: https://www.researchgate.net/publication/23326164_The_Curtius_Rearrangement_of_Cyclopropyl_and_Cyclopropenoyl_Azides_A_Combined_Theoretical_and_Experimental_Mechanistic_Study]
- Hypha Discovery, "Metabolism of cyclopropyl groups," Hypha Discovery Blogs, Sep 23, 2021. [URL: https://www.hyphadiscovery.com/cyclopropyl-groups-in-drug-discovery/]
- ResearchGate, "Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ." [URL: https://www.researchgate.net/figure/Bioisosteric-replacement-of-methyl-group-of-compounds-44-to-cyclopropyl-group-led-to_fig1_349340917]
- PMC, "The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study," NIH National Library of Medicine, Jan 28, 2009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630704/]
- Organic Chemistry Tutor, "Hofmann and Curtius Rearrangements." [URL: https://www.organicchemistrytutor.com/hofmann-and-curtius-rearrangements/]
- CymitQuimica, "2-cyclopropyl-2-methylpropanoic acid." [URL: https://www.cymitquimica.com/2-cyclopropyl-2-methylpropanoic-acid-71199-13-8]
- M. A. M. Abdel-Fattah et al., "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates," Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. [URL: https://pubmed.ncbi.nlm.nih.gov/41307432/]
- Thermo Fisher Scientific, "Hofmann Rearrangement." [URL: https://www.thermofisher.com/au/en/home/life-science/synthesis-modifications-conjugation/organic-synthesis/chemistry-named-reactions/hofmann-rearrangement.html]
- UCLA Chemistry & Biochemistry, "Illustrated Glossary of Organic Chemistry - Hofmann rearrangement." [URL: https://www.chem.ucla.edu/~harding/IGOC/H/hofmannrearrangement.html]
- PubChem, "2-cyclopentyl-2-methyl-N-propylpropan-1-amine | C12H25N | CID 82932746." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/82932746]
- PubChem, "2-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 53936680." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53936680]
- Drug Design Org, "Structure Activity Relationships." [URL: http://www.drug-design.org/sar.html]
- Google Patents, "US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives." [URL: https://patents.google.
- Domainex, "Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation," May 16, 2023. [URL: https://www.domainex.
- Organic Chemistry Portal, "Synthesis of cyclopropanes." [URL: https://www.organic-chemistry.org/synthesis/C1-C3/cyclopropanes.shtm]
- Oncodesign Services, "Structure-Activity Relationship (SAR) Studies." [URL: https://www.oncodesign-services.com/drug-discovery/sar-studies/]
- LIMU-DR Home, "Structures Activity Relationship." [URL: https://drlibya.
- MilliporeSigma, "2-cyclopropyl-2-methylpropanoic acid." [URL: https://www.sigmaaldrich.com/US/en/product/achemblock/advh9a988a0f]
- Chegg.com, "Solved predict the 13c nmr spectra of the," Sep 27, 2024. [URL: https://www.chegg.
- NIST WebBook, "2-Propen-1-amine, 2-methyl-." [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2878140&Type=IR-SPEC&Index=1]
- Benchchem, "Application Notes and Protocols for the Structural Elucidation of N-[(2- Chlorophenyl)methyl]propan-2-amine using NMR Spectroscopy." [URL: https://www.benchchem.
- Benchchem, "Application Notes and Protocols: 13C NMR Spectral Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone." [URL: https://www.benchchem.
- MDPI, "Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals," May 05, 2021. [URL: https://www.mdpi.com/1420-3049/26/9/2740]
- MilliporeSigma, "1-cyclopropyl-2-methylpropan-1-amine hydrochloride | 54187-26-7." [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena514507014]
- ChemicalBook, "1-Amino-2-methylpropan-2-ol(2854-16-2) 1H NMR spectrum." [URL: https://www.chemicalbook.com/spectrum/2854-16-2_1HNMR.htm]
Sources